molecular formula C7H2BrClFNO B12863774 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

Cat. No.: B12863774
M. Wt: 250.45 g/mol
InChI Key: JWINCIDTHXUFET-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H2BrClFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with appropriate halogenated reagents under specific conditions. For instance, the reaction can be carried out using a combination of bromine, chlorine, and fluorine sources in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and cyclization reactions. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yields and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boronic acids. Reaction conditions may vary, but they often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biphenyl derivatives, while nucleophilic substitution can produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of halogen atoms and the benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H2BrClFNO

Molecular Weight

250.45 g/mol

IUPAC Name

4-bromo-2-chloro-7-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H

InChI Key

JWINCIDTHXUFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)OC(=N2)Cl)Br

Origin of Product

United States

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